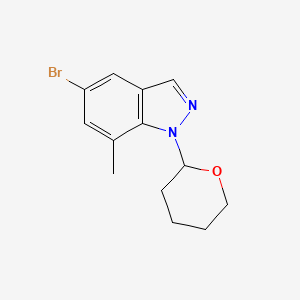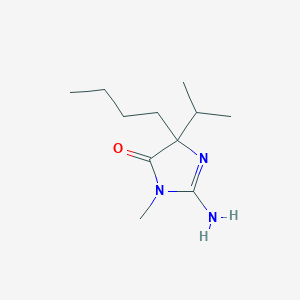
6-Bromo-3-methylquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-methylquinolin-8-ol is a synthetic compound with the chemical formula C10H8BrNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylquinolin-8-ol can be achieved through several methods. One common approach involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform. This reaction yields 7-bromoquinolin-8-ol, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
化学反応の分析
Types of Reactions
6-Bromo-3-methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .
科学的研究の応用
6-Bromo-3-methylquinolin-8-ol has several scientific research applications:
作用機序
The mechanism of action of 6-Bromo-3-methylquinolin-8-ol involves its interaction with tubulin, a protein that plays a critical role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in cancer research, where the compound’s ability to inhibit cell division can be leveraged to develop new anticancer therapies .
類似化合物との比較
Similar Compounds
3-Bromo-8-methylquinolin-6-ol: Another quinoline derivative with similar applications in organic synthesis and microtubule polymerization research.
8-Bromo-6-methylquinoline-3-carboxylic acid: A compound with applications in medicinal chemistry and industrial processes.
Uniqueness
6-Bromo-3-methylquinolin-8-ol stands out due to its specific bromination pattern and its effectiveness in inhibiting tubulin polymerization. This unique property makes it a valuable compound in both scientific research and industrial applications .
特性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
6-bromo-3-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-7-3-8(11)4-9(13)10(7)12-5-6/h2-5,13H,1H3 |
InChIキー |
DFXNOLJEBYNFCM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=CC(=C2N=C1)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


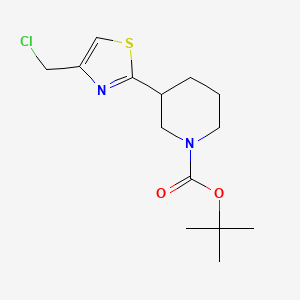
![2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B13927083.png)

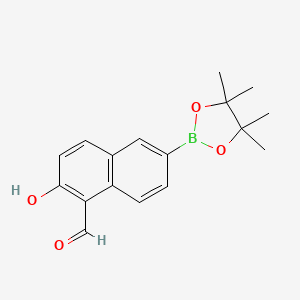
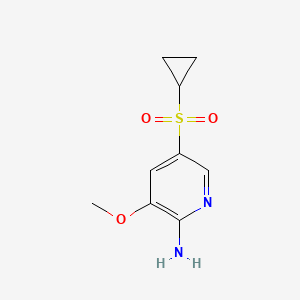


![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)

